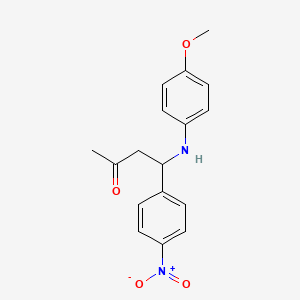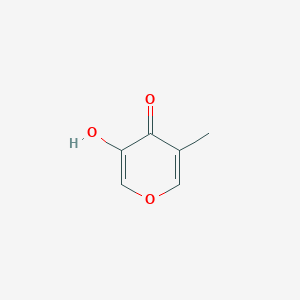
3-Hydroxy-5-methyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-methyl-4H-pyran-4-one, commonly known as maltol, is a naturally occurring organic compound with the molecular formula C₆H₆O₃. It is primarily used as a flavor enhancer due to its pleasant caramel-like aroma. Maltol is found in the bark of larch trees, pine needles, and is produced during the roasting of malt and baking of bread .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Maltol can be synthesized through various methods. One common synthetic route involves the alkaline hydrolysis of streptomycin salts. Another method includes the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with arylglyoxals .
Industrial Production Methods
Industrially, maltol is often isolated from naturally occurring sources such as beechwood and other wood tars, pine needles, chicory, and the bark of young larch trees .
Análisis De Reacciones Químicas
Types of Reactions
Maltol undergoes several types of chemical reactions, including:
Oxidation: Maltol can be oxidized to form various products.
Reduction: It can be reduced under specific conditions.
Substitution: Maltol can participate in substitution reactions, particularly with bases and reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with maltol include bases and reducing agents. The compound is weakly acidic and reacts with bases, and it may also react with reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with arylglyoxals can produce previously unknown 1,2-diketones .
Aplicaciones Científicas De Investigación
Maltol has a wide range of scientific research applications:
Mecanismo De Acción
Maltol exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the binding of maltol to metal ions, which can enhance the bioavailability of these metals in biological systems. For example, maltol has been shown to increase the uptake of aluminum and iron in the body .
Comparación Con Compuestos Similares
Similar Compounds
Kojic Acid: Like maltol, kojic acid contains a 3-hydroxy-4-pyranone scaffold and is used in cosmetics as a whitening agent.
Ethyl Maltol: A derivative of maltol, ethyl maltol is also used as a flavor enhancer but has a stronger aroma.
5-Hydroxymaltol: Another similar compound, 5-hydroxymaltol, has additional hydroxyl groups that can affect its chemical properties.
Uniqueness of Maltol
Maltol is unique due to its strong metal binding affinity, high bioavailability, and low toxicity profile. These properties make it particularly valuable in both scientific research and industrial applications .
Propiedades
Número CAS |
42508-10-1 |
|---|---|
Fórmula molecular |
C6H6O3 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
3-hydroxy-5-methylpyran-4-one |
InChI |
InChI=1S/C6H6O3/c1-4-2-9-3-5(7)6(4)8/h2-3,7H,1H3 |
Clave InChI |
IWKXXMBGUWZVMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC=C(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



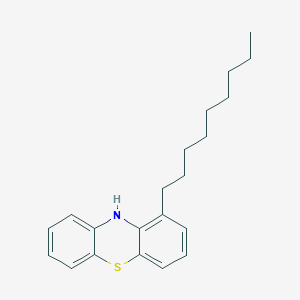
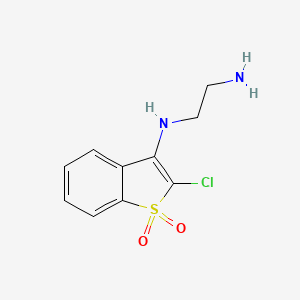
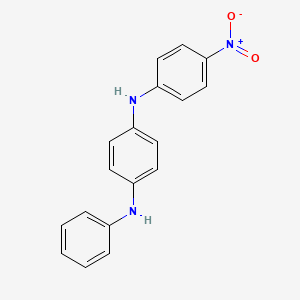
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
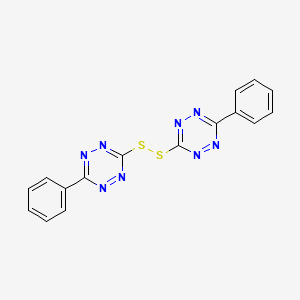
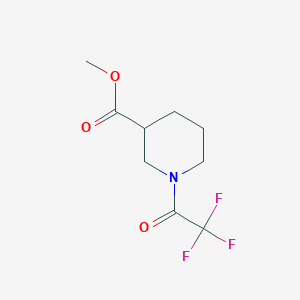
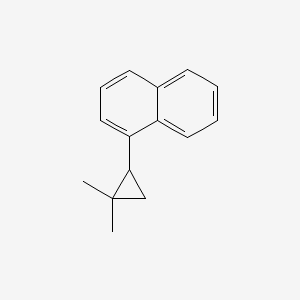

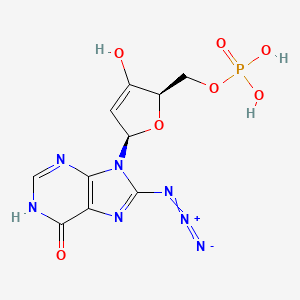
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)
